2-(2-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
2-(2-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a nitrophenoxy group, a phenyl-thiazolyl moiety, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of phenol to obtain 2-nitrophenol, which is then reacted with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then coupled with 2-phenyl-1,3-thiazol-4-ylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts or solvents that facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and thiazolyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-aminophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy and thiazolyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity or altering their function. The acetamide linkage provides additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-aminophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
- 2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
- 2-(2-methoxyphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
Uniqueness
What sets 2-(2-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide apart from similar compounds is the presence of the nitro group, which imparts unique electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications.
Properties
Molecular Formula |
C18H15N3O4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H15N3O4S/c22-17(11-25-16-9-5-4-8-15(16)21(23)24)19-10-14-12-26-18(20-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22) |
InChI Key |
RBGCRHNPLGKZRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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